molecular formula C17H16N2O4S B8600451 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B8600451
M. Wt: 344.4 g/mol
InChI Key: KJIMVCPXMJGODX-UHFFFAOYSA-N
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Description

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid is a complex organic compound that features both indole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the indole core followed by the introduction of the thiazole ring. The tert-butyl ester group is often introduced to protect the carboxylic acid functionality during the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor to biologically active molecules.

    Medicine: Research may explore its potential as a drug candidate or as a component of drug delivery systems.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Carboxy-thiazol-2-yl)-indole-1-carboxylic acid methyl ester
  • 5-(4-Carboxy-thiazol-2-yl)-indole-1-carboxylic acid ethyl ester

Uniqueness

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of the tert-butyl ester, which can influence its reactivity and stability compared to similar compounds.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C17H16N2O4S/c1-17(2,3)23-16(22)19-7-6-10-8-11(4-5-13(10)19)14-18-12(9-24-14)15(20)21/h4-9H,1-3H3,(H,20,21)

InChI Key

KJIMVCPXMJGODX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3=NC(=CS3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(4-ethoxycarbonyl-thiazol-2-yl)-indole-1-carboxylic acid tert-butyl ester (3.34 g, 9.0 mmol) and 125 mL of THF was added 1N NaOH (aq) (30.0 mL, 30.0 mmol). The solution was stirred for 24 h then concentrated in vacuo. The crude solid was redissolved in H2O and acidified with 5% KHSO4. The solid was filtered and dried in vacuo at 60° C. to give a pinkish-white solid. MS m/z: 345 (M+1). Calc'd for C17H16N2O4S-344.39.
Name
5-(4-ethoxycarbonyl-thiazol-2-yl)-indole-1-carboxylic acid tert-butyl ester
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

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